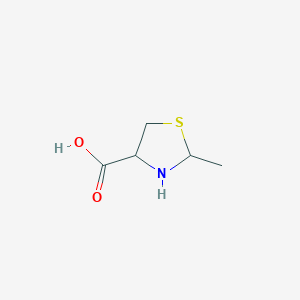

2-Methylthiazolidine-4-carboxylic acid

説明

Overview of Thiazolidine (B150603) Derivatives in Chemical and Biological Contexts

Thiazolidines are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3 of the ring, respectively. wikipedia.orgmedchemexpress.comnih.gov This structural motif is a cornerstone in medicinal chemistry, as its derivatives have demonstrated a wide array of pharmacological activities. nih.gov The presence of the sulfur atom is often credited with enhancing the biological properties of these molecules. nih.gov

Thiazolidine derivatives are found in both natural and synthetic compounds and are known to exhibit properties including:

Antimicrobial and Antifungal Activity: Various thiazolidine compounds have been synthesized and shown to be effective against a range of bacteria and fungi.

Antiviral Properties: Research has explored the potential of thiazolidine derivatives as antiviral agents, including against influenza viruses. wikipedia.org

Antidiabetic Effects: The thiazolidinedione class of drugs, which features a thiazolidine ring, has been used in the treatment of type 2 diabetes. wikipedia.org

Anti-inflammatory and Antioxidant Action: Many thiazolidine derivatives have been investigated for their ability to combat inflammation and oxidative stress. clevelandclinic.org

Anticancer Potential: The thiazolidine scaffold is a component of various compounds studied for their anticancer activities. nih.gov

The versatility of the thiazolidine ring, which allows for substitutions at various positions, has made it a valuable scaffold for the development of new therapeutic agents. nih.gov

Historical Context of MTCA Research

The scientific journey of 2-Methylthiazolidine-4-carboxylic acid is notably linked to the study of L-cysteine and its interactions with aldehydes. A pivotal point in its history is the discovery that MTCA is a condensation product of L-cysteine, a semi-essential amino acid, and acetaldehyde (B116499), a metabolite of ethanol (B145695). clevelandclinic.orgmedlineplus.govdraxe.comwikipedia.orgbyjus.com This non-enzymatic reaction occurs in the body and has been a subject of interest in the context of alcohol consumption. medlineplus.gov

Early research, dating back to the 1980s, began to explore the potential of thiazolidine-4-carboxylic acid derivatives as prodrugs of L-cysteine. This was based on the understanding that these compounds could be hydrolyzed in vivo to release cysteine, thereby offering therapeutic benefits.

A significant area of investigation has been the role of MTCA as a potential biomarker for recent alcohol intake. medlineplus.gov Studies have shown that the concentration of MTCA in the blood increases after ethanol consumption, although its stability under physiological conditions has been a point of discussion for its use as a quantitative marker. medlineplus.gov

Significance of MTCA in Contemporary Chemical and Biochemical Research

In recent years, the significance of this compound has expanded into several key areas of research:

Cysteine Prodrug Development: MTCA continues to be investigated as a prodrug for L-cysteine. This is particularly relevant for conditions where cysteine supplementation is beneficial, such as in protecting the liver from drug-induced toxicity.

Biomarker for Acetaldehyde Exposure: Research persists in evaluating MTCA as a biomarker for exposure to acetaldehyde, not only from alcohol consumption but also from other environmental sources. medlineplus.gov

Antiviral Research: Derivatives of thiazolidine-4-carboxylic acid, including those structurally related to MTCA, have been synthesized and evaluated as inhibitors of viral enzymes, such as influenza neuraminidase. wikipedia.orgresearchgate.net

Neuroprotection Studies: The neuroprotective potential of thiazolidine-4-carboxylic acid derivatives is an emerging area of interest, with studies exploring their effects against neurodegeneration.

Agricultural Applications: Some research has explored the use of N-acetyl thiazolidine 4-carboxylic acid (a derivative of MTCA) as a plant bio-regulator to enhance crop efficiency and quality. scielo.br

The ongoing research into MTCA and its derivatives underscores the compound's importance as a lead structure in drug discovery and as a tool for understanding biochemical pathways.

Physicochemical and Spectroscopic Data of this compound

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂S | drugbank.comnih.gov |

| Molecular Weight | 147.20 g/mol | drugbank.comnih.gov |

| Melting Point | 152-156 °C | |

| Boiling Point | 333 °C at 760 mmHg | |

| Water Solubility | 30.91 g/L at 21 °C | |

| IUPAC Name | 2-methyl-1,3-thiazolidine-4-carboxylic acid | nih.gov |

Spectroscopic Data

| Spectroscopy Type | Data | Source(s) |

| ¹H NMR | A diastereomeric mixture of cis and trans–MTCA shows distinct peaks. For the cis isomer: δ = 1.7ppm (3H, d), 3.5ppm (2H, m), 4.4ppm (1H, T), 5ppm (1H, q). For the trans isomer: δ = 1.7ppm (3H, d), 3.3ppm + 3.45ppm (2H, 2 d), 4.2ppm (1H, T), 4.8ppm (1H, q). | researchgate.net |

| ¹³C NMR | Predicted spectra are available in various databases. | drugbank.com |

| Infrared (IR) Spectroscopy | Characteristic peaks for carboxylic acids include a broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. | |

| Mass Spectrometry | The fragmentation pattern of carboxylic acids often shows prominent peaks corresponding to the loss of -OH (M-17) and -COOH (M-45). For MTCA, N-acetylation is often required for stabilization and analysis by GC-MS. | medlineplus.govlibretexts.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914841 | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-32-6 | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthiazolidine 4 Carboxylic Acid and Its Derivatives

Condensation Reactions

The most prevalent method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the direct condensation reaction between L-cysteine and an aldehyde or ketone. nanobioletters.com This reaction is versatile and can be performed under mild conditions, often at room temperature and neutral pH. dss.go.th

The reaction between the amino acid L-cysteine and an aldehyde is a classic example of nucleophilic cyclization, yielding a 2-substituted 1,3-thiazolidine-4-carboxylic acid. researchgate.net This process involves the formation of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, originating from the cysteine backbone. The reaction is driven by the nucleophilicity of both the thiol (-SH) and amino (-NH2) groups of cysteine attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.net

2-Methylthiazolidine-4-carboxylic acid (MTCA) is the specific product formed from the non-enzymatic condensation of L-cysteine with acetaldehyde (B116499). nih.govresearchgate.net This reaction occurs readily, and MTCA can be detected in human blood following ethanol (B145695) consumption, as acetaldehyde is the primary metabolite of ethanol. nih.gov The reaction proceeds efficiently under physiological conditions (pH 7.4, 37°C). iaea.org The formation of MTCA is a method of sequestering the reactive acetaldehyde molecule. nih.gov

The cyclization of L-cysteine with an aldehyde creates a new stereocenter at the C-2 position of the thiazolidine (B150603) ring. Since L-cysteine has an (R)-configuration at the C-4 position, the reaction results in the formation of a mixture of two diastereomers: the cis isomer, (2R,4R)-2-alkyl/aryl thiazolidine-4-carboxylic acid, and the trans isomer, (2S,4R)-2-alkyl/aryl thiazolidine-4-carboxylic acid. researchgate.netnanobioletters.com These diastereomers are often difficult to separate. nanobioletters.com The ratio of the cis to trans isomers can be influenced by various factors, including the solvent used during the reaction. For instance, in the synthesis of a derivative, the use of DMSO as a solvent favored the trans isomer, while CDCl3 favored the cis isomer. nanobioletters.com In some cases, one diastereomer may epimerize in solution, converting into the other via a ring-opening and recyclization process. researchgate.net

| Product Name | Configuration | Common Designation |

|---|---|---|

| (2R,4R)-2-Alkyl/aryl-thiazolidine-4-carboxylic acid | R at C-2, R at C-4 | cis |

| (2S,4R)-2-Alkyl/aryl-thiazolidine-4-carboxylic acid | S at C-2, R at C-4 | trans |

The structure of the aldehyde, particularly the nature of its substituents, significantly impacts the reaction's outcome, including the rate and stereoselectivity. researchgate.net The electrophilic character of the aldehyde's carbonyl carbon is a key factor. researchgate.net Studies involving Knoevenagel condensation, a related reaction, have shown that aryl aldehydes with electron-withdrawing groups react faster than those with electron-donating groups. nih.gov

Research on the reaction of L-cysteine with various aromatic aldehydes in acidified methanol (B129727) has provided specific insights into this influence. researchgate.net

| Aldehyde | Observation | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Salicylaldehyde | Reaction in acidified methanol gave a better yield and opposite diastereomeric ratio compared to previously reported results. | 1.5:1 | researchgate.net |

| 4-Nitrobenzaldehyde (B150856) | Initially afforded only one isomer (cis), which then epimerized in the NMR solvent to a mixture. | Initially >98% cis, epimerized to 1.4:1 | researchgate.net |

| 2-Nitrobenzaldehyde | Reacted to form a complex bicyclic product, which then collapsed in the NMR solvent into a diastereomeric mixture of the expected thiazolidine. | 1:1 | researchgate.net |

The precise mechanism of thiazolidine formation from L-cysteine and aldehydes has been a subject of investigation, with two primary pathways proposed. researchgate.net The debate centers on which nucleophilic group of the cysteine molecule initiates the attack on the aldehyde's carbonyl carbon.

One proposed mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon to form a Schiff base (imine) intermediate. dss.go.thresearchgate.net This is followed by a rapid intramolecular cyclization, where the thiol group attacks the iminium carbon, leading to the formation of the thiazolidine ring. researchgate.net

Alternatively, another mechanism suggests the initial attack is from the more nucleophilic thiol group, forming a hemithioacetal intermediate. researchgate.net Subsequent intramolecular attack by the amino group on the same carbon, with the elimination of a water molecule, completes the ring closure.

Regardless of the initial step, the formation of the 2-substituted 1,3-thiazolidine-4-carboxylic acid is the final result. researchgate.net The reaction is reversible, and the stability of the resulting thiazolidine ring can vary depending on the substituent at the C-2 position. researchgate.netnih.gov

In addition to direct chemical condensation, enzymatic methods have been developed for the synthesis of 2-substituted-thiazolidine-4-carboxylic acids, including MTCA. One patented method utilizes a microorganism capable of producing an enzyme that converts 2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) into L-cysteine. google.com

In this process, ATC and an aldehyde (such as acetaldehyde) are held in an aqueous solution in the presence of the enzyme. The enzyme hydrolyzes ATC to generate L-cysteine in situ. This newly formed L-cysteine then immediately condenses with the aldehyde present in the reaction mixture to form the corresponding 2-substituted thiazolidine-4-carboxylic acid. google.com This method offers an efficient route for producing compounds like MTCA, with the reaction typically carried out at a pH between 7.0 and 9.5 and a temperature of 30 to 50°C. google.com

Enzymatic Synthesis Approaches

Conversion of 2-aminothiazoline-4-carboxylic acid to L-cysteine and subsequent condensation with carbonyl compounds

The synthesis of 2-substituted-thiazolidine-4-carboxylic acids, including the 2-methyl derivative, can be achieved through a process involving the enzymatic conversion of 2-amino-δ²-thiazoline-4-carboxylic acid (ATC) to L-cysteine. google.comnih.gov This biocatalytic step is followed by the condensation of the newly formed L-cysteine with a carbonyl compound. google.com

Microorganisms possessing the enzymatic machinery to hydrolyze ATC to L-cysteine are utilized for this conversion. google.comnih.gov The reaction is typically carried out in an aqueous solution. The L-cysteine produced in the reaction mixture then condenses with a carbonyl compound present in the medium to form the corresponding 2-substituted thiazolidine-4-carboxylic acid. google.com For instance, the presence of acetaldehyde would lead to the formation of this compound.

A key advantage of this method is that the resulting 2-substituted thiazolidine-4-carboxylic acid does not inhibit the enzymatic hydrolysis of ATC, allowing the reaction to proceed efficiently. google.com The reaction conditions, such as temperature and pH, are optimized for the specific microorganism and enzyme system used, typically ranging from 15 to 60°C and a pH of 6 to 10. google.com The concentration of the carbonyl compound in the aqueous solution is generally maintained between 2% and 40%. google.com

This method provides an efficient route to various 2-substituted thiazolidine-4-carboxylic acids by simply varying the carbonyl compound used in the condensation step. google.com For example, using acetone (B3395972), acetaldehyde, or methylethylketone results in the formation of 2,2-dimethyl-, 2-methyl-, or 2-methyl-2-ethyl-thiazolidine-4-carboxylic acid, respectively. google.com

Microorganism-mediated synthesis

Microorganisms play a crucial role in the synthesis of L-cysteine from DL-2-amino-delta2-thiazoline-4-carboxylic acid (DL-ATC), which is a key intermediate in the chemical synthesis of DL-cysteine. nih.gov Several bacterial strains have been identified that can efficiently convert DL-ATC into L-cysteine. nih.gov

Researchers have screened various microorganisms isolated from soil and existing culture collections for their ability to produce L-cysteine from DL-ATC. nih.gov Among the effective microorganisms identified are species from the genera Pseudomonas, Achromobacter, Alcaligenes, Bacillus, Brevibacterium, Enterobacter, Erwinia, Escherichia, Micrococcus, Myocoplana, Sarcina, and Serratia. nih.gov

For example, using intact cells of a Pseudomonas species, a molar yield of 100% for the production of L-cysteine and/or L-cystine from DL-ATC has been reported. nih.gov This high yield suggests that a simultaneous process of racemization and asymmetric hydrolysis occurs, where the microorganisms can convert both D- and L-isomers of ATC into the desired L-cysteine. nih.gov The L-cysteine produced can then be condensed with a suitable carbonyl compound, such as acetaldehyde, to yield this compound.

Derivatization Strategies

N-Acetylation for Stability and Analytical Quantification

This compound (MTCA) is known to be unstable, which can hinder its accurate quantification. researchgate.net To address this, N-acetylation is employed as a derivatization strategy to stabilize the molecule for analytical purposes. researchgate.net This process involves the reaction of MTCA with an acetylating agent, such as acetic anhydride (B1165640), to form N-acetyl-2-methylthiazolidine-4-carboxylic acid. researchgate.netresearchgate.net

This derivatization is particularly important for quantifying MTCA in biological samples, where the compound can be a biomarker for certain exposures. researchgate.net The resulting N-acetylated derivative is more stable and suitable for analysis by techniques like reversed-phase liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net The stability of the N-acetylated form allows for more reliable and reproducible measurements. researchgate.net

The synthesis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives has also been reported, starting from the condensation of L-cysteine and alkoxybenzaldehydes. researchgate.net These N-acetylated compounds have been investigated for their potential biological activities. researchgate.net

Synthesis of N-Acylated 2-Monosubstituted Thiazolidine-4-carboxylic Acid Derivatives

N-acylated derivatives of 2-monosubstituted thiazolidine-4-carboxylic acids are synthesized to explore their chemical properties and potential applications. nih.gov The N-acylation is typically achieved by reacting the parent thiazolidine with an acylating agent. nih.gov For instance, N-acetyl and N-benzoyl derivatives of 2-aryl-1,3-thiazolidine-4-carboxylic acids have been synthesized. nih.gov

The synthesis of these derivatives often starts with the condensation of L-cysteine with an appropriate aldehyde to form the 2-substituted thiazolidine-4-carboxylic acid. nih.gov This initial product is then subjected to N-acylation. nih.gov It has been noted that the initial condensation can result in a mixture of epimers at the C-2 position. nih.gov

The synthesis of various N-acyl-1,3-thiazolidin-4-carboxylic acids can also be achieved in a single stage by reacting a 1,3-thiazolidin-4-carboxylic acid with a carboxylic acid derivative like an acid anhydride or acyl halide. google.com This process can yield a mixture of the N-acylated product and the corresponding 4-carboxy-1,3-thiazolidinium carboxylate. google.com

Synthesis of 2,2-Disubstituted Derivatives

The synthesis of 2,2-disubstituted thiazolidine-4-carboxylic acid derivatives involves the condensation of L-cysteine with a ketone. rsc.org For example, the reaction of L-cysteine with acetone yields (R)-2,2-dimethylthiazolidine-4-carboxylic acid. rsc.org Similarly, using 2-butanone (B6335102) results in a mixture of (2S,4R)- and (2R,4R)-2-ethyl-2-methylthiazolidine-4-carboxylic acid. rsc.org

These reactions provide a straightforward method to introduce two substituents at the C-2 position of the thiazolidine ring. The resulting 2,2-disubstituted derivatives can be further modified, for example, by N-acylation to introduce a tert-butoxycarbonyl (Boc) group. rsc.org

| Starting Ketone | Resulting 2,2-Disubstituted Thiazolidine-4-carboxylic Acid |

| Acetone | (R)-2,2-Dimethylthiazolidine-4-carboxylic acid |

| 2-Butanone | (2S,4R)- and (2R,4R)-2-Ethyl-2-methylthiazolidine-4-carboxylic acid |

Table 1: Examples of 2,2-Disubstituted Thiazolidine-4-carboxylic Acid Synthesis

Chiral Synthesis and Stereoisomer Characterization

The synthesis of thiazolidine-4-carboxylic acid derivatives often leads to the formation of stereoisomers due to the creation of a new chiral center at the C-2 position when an aldehyde condenses with L-cysteine (which has R-configuration at C-4). researchgate.netresearchgate.net This results in a mixture of diastereomers, typically the cis-(2R, 4R) and trans-(2S, 4R) isomers. researchgate.net

The ratio of these diastereomers can be influenced by the reaction conditions, such as the solvent used. researchgate.net In some cases, it is possible to isolate a single isomer which may then epimerize in solution to form a mixture of diastereomers. researchgate.net For example, the reaction of (R)-cysteine with 4-nitrobenzaldehyde in acidified methanol initially yields one isomer, which then equilibrates to a diastereomeric mixture in NMR solvents. researchgate.net

The characterization of these stereoisomers is crucial and is typically performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). researchgate.netresearchgate.netresearchgate.net For instance, 1H-NMR spectroscopy can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the thiazolidine ring. researchgate.netresearchgate.net Nuclear Overhauser Effect (NOE) experiments can also be used to determine the relative stereochemistry of the substituents. researchgate.net

The synthesis of enantiomerically pure derivatives is also an area of interest. Chiral synthesis strategies can be employed to selectively produce a desired stereoisomer. rsc.org

| Isomer | Typical Configuration |

| Cis | (2R, 4R) |

| Trans | (2S, 4R) |

Table 2: Common Stereoisomers of 2-Substituted Thiazolidine-4-carboxylic Acids

Retention and Epimerization of Chirality at C-4

The synthesis of this compound typically starts from the chiral amino acid L-cysteine. This precursor provides the inherent chirality at the C-4 position of the resulting thiazolidine ring. The stereochemical integrity at this center is generally maintained throughout the cyclization reaction with an aldehyde, in this case, acetaldehyde, to form the 2-methyl substituted thiazolidine. novapublishers.com

However, a significant stereochemical challenge arises at the newly formed chiral center at the C-2 position. The reaction of (R)-cysteine with aromatic aldehydes has been shown to produce diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net While the chirality at C-4 is retained from the starting L-cysteine, the orientation of the new substituent at C-2 can lead to either a cis or trans diastereomer relative to the carboxylic acid group at C-4.

A critical factor influencing the stereochemical outcome at C-2 is epimerization. It has been observed that the epimerization process at the C-2 position is dependent on both the solvent and the pH of the reaction medium. researchgate.net For instance, one isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid was found to epimerize into a diastereomeric mixture in NMR solvents. researchgate.net This epimerization is proposed to occur via a ring-opening mechanism of the thiazolidine, followed by recyclization. researchgate.net

Interestingly, protection of the thiazolidine nitrogen can prevent this epimerization at C-2. researchgate.net This suggests that the presence of the free amine in the ring is crucial for the ring-opening and closing equilibrium that leads to the loss of stereochemical purity at the C-2 position. Therefore, controlling the reaction conditions and considering N-protection strategies are vital for isolating a specific diastereomer of this compound.

Diastereoselective Synthesis

The diastereoselective synthesis of this compound is a key consideration for its potential applications. The primary method for synthesizing the thiazolidine ring involves the condensation of L-cysteine with an aldehyde. novapublishers.com This reaction introduces a new stereocenter at the C-2 position, leading to the possibility of two diastereomers: (2R,4R)-2-methylthiazolidine-4-carboxylic acid and (2S,4R)-2-methylthiazolidine-4-carboxylic acid.

The diastereoselectivity of this reaction can be influenced by several factors, including the nature of the aldehyde, the solvent, and the reaction temperature. While the synthesis of 2-substituted thiazolidine-4-carboxylic acids often results in a mixture of diastereomers, specific conditions can favor the formation of one isomer over the other.

Research into the synthesis of various 2-substituted thiazolidine-4-carboxylic acid derivatives has shown that the ratio of the resulting diastereomers can vary. For example, the reaction of L-cysteine with a series of substituted benzaldehyde (B42025) derivatives was shown to produce thiazolidine carboxylic acid derivatives with varying yields for the different diastereomers. researchgate.net

To achieve high diastereoselectivity, careful optimization of the reaction parameters is necessary. This may involve exploring different solvent systems, temperature profiles, and the use of catalysts that can influence the transition state of the cyclization reaction, thereby favoring the formation of a single diastereomer.

X-ray Crystallography for Stereochemical Confirmation

Unambiguous determination of the stereochemistry of this compound and its derivatives is crucial. X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information about the relative and absolute configuration of all chiral centers.

In the context of thiazolidine-4-carboxylic acid derivatives, X-ray crystallography has been employed to study their solid-state structures. mcmaster.ca These studies are instrumental in confirming the stereochemical assignments made by other techniques, such as NMR spectroscopy. The analysis of the crystal structure provides bond lengths, bond angles, and torsional angles, which together define the conformation of the thiazolidine ring and the spatial arrangement of the substituents.

Green Chemistry Approaches in MTCA Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to reduce environmental impact. In the context of this compound (MTCA) synthesis, several green approaches can be envisioned based on methodologies developed for related thiazolidine derivatives.

One prominent green strategy is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted synthesis has been successfully employed for the preparation of thiazolidin-4-one derivatives, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique could potentially be adapted for the condensation of L-cysteine and acetaldehyde to produce MTCA more efficiently.

Another key principle of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in the synthesis of thiazolidine-4-carboxylic acid derivatives has been reported. researchgate.net Performing the reaction in an aqueous medium, possibly with a co-solvent like ethanol, can reduce the reliance on volatile and often toxic organic solvents.

Furthermore, the development of novel, sustainable solvent systems is an active area of research. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents for various organic transformations, including the synthesis of thiazolidinedione derivatives. nih.gov The application of DESs in the synthesis of MTCA could offer advantages in terms of recyclability and biodegradability of the solvent system.

Biological and Biochemical Roles of 2 Methylthiazolidine 4 Carboxylic Acid

Metabolic Pathways and Endogenous Formation

Formation as a Condensation Product of L-Cysteine and Acetaldehyde (B116499) in Biological Systems

2-Methylthiazolidine-4-carboxylic acid (MTCA) is formed in biological systems through a non-enzymatic condensation reaction between L-cysteine and acetaldehyde. nih.govresearchgate.net Acetaldehyde, a highly reactive and electrophilic compound, readily reacts with the nucleophilic cysteine to form a thiazolidine (B150603) ring structure. nih.govresearchgate.net This reaction is a key pathway for the formation of MTCA, particularly in the context of ethanol (B145695) metabolism where acetaldehyde is a primary intermediate. nih.govresearchgate.net The formation of MTCA is considered a mechanism for sequestering and detoxifying acetaldehyde. nih.gov The in vivo condensation of acetaldehyde and L-cysteine to form MTCA is suggested to be a non-enzyme-mediated process. nih.gov

Role as a Cysteine Storage and Delivery System

This compound and its derivatives are considered prodrugs of L-cysteine. nih.govacs.orgosti.gov This means they can act as a delivery system, releasing L-cysteine in the body. osti.govacs.org The thiazolidine ring of MTCA can undergo ring opening to liberate the active L-cysteine. osti.gov This property is significant because L-cysteine itself has limitations in terms of stability and delivery. The use of MTCA as a "latent" form of cysteine allows for a more controlled and sustained release of the amino acid. nih.govacs.org This is particularly relevant in protecting against drug-induced liver injury where cysteine is a precursor to the protective compound glutathione (B108866). nih.govnih.gov The effectiveness of these prodrugs is linked to their ability to be metabolized to L-cysteine in vivo. acs.org

Metabolic Fate and Enzymatic/Non-Enzymatic Hydrolysis in Biological Samples

The metabolic fate of this compound involves the opening of the thiazolidine ring to release L-cysteine. osti.gov This process can occur both non-enzymatically and potentially through enzymatic action. osti.gov Studies have shown that at physiological pH and temperature, the ring of 2-substituted thiazolidine-4(R)-carboxylic acids can open non-enzymatically. osti.gov For instance, research on a 14C-labeled version of MTCA in rats demonstrated its rapid metabolism, with a significant portion of the dose being excreted as 14CO2, indicating the breakdown of the molecule and release of its components. osti.gov

While the non-enzymatic hydrolysis is established, the role of specific enzymes in the hydrolysis of MTCA is an area of ongoing investigation. nih.gov Some thiazolidine derivatives are substrates for enzymes like proline oxidase, which can initiate their breakdown. osti.gov However, 2-methylthiazolidine-4(R)-carboxylic acid itself was found not to be a direct substrate for proline oxidase but did dissociate to L-cysteine in the presence of the enzyme preparation. osti.gov The stability of MTCA is also pH-dependent, with studies showing it is sensitive to lower pH environments, which could affect its ability to remain intact in different parts of the gastrointestinal tract. nih.gov

Association with Ethanol Metabolism and Acetaldehyde Exposure

The formation of this compound is directly linked to ethanol consumption and the resulting exposure to acetaldehyde. nih.govresearchgate.net Ethanol is metabolized in the body, primarily by the enzyme alcohol dehydrogenase, to acetaldehyde. wikipedia.org This acetaldehyde is a toxic substance that can react with various biological molecules. nih.govresearchgate.net The condensation of acetaldehyde with L-cysteine to form MTCA is a significant consequence of ethanol intake. nih.govresearchgate.net

Studies have shown that blood concentrations of MTCA increase significantly after ethanol consumption. nih.govresearchgate.net The kinetics of MTCA in the blood differ from that of ethanol; the peak concentration of MTCA is observed several hours after ethanol intake, and it remains detectable for a longer period. nih.govresearchgate.net This suggests that MTCA could serve as an indicator of recent alcohol consumption. nih.govresearchgate.net The formation of MTCA is viewed as a potential detoxification pathway for acetaldehyde, although the instability of MTCA under physiological conditions might limit its use as a long-term quantitative marker of acetaldehyde exposure. nih.govresearchgate.net

Presence in Human Biofluids (e.g., Blood, Urine)

This compound has been identified and quantified in human biofluids, including blood and urine. nih.govresearchgate.netmdpi.com Its presence in these fluids is strongly associated with ethanol consumption. nih.govresearchgate.net Qualitative screening of post-mortem blood samples has shown low basal levels of MTCA in individuals with no blood alcohol concentration (BAC), but significantly increased levels in those with positive BAC. nih.govresearchgate.net

Following controlled ethanol intake in human subjects, MTCA was detectable in blood, with its concentration peaking hours after the peak in blood alcohol concentration and remaining present for over 13 hours. nih.govresearchgate.net Interestingly, while MTCA levels are high in BAC-positive post-mortem blood, they are not correspondingly elevated in urine specimens from the same cases. nih.govresearchgate.net The presence of MTCA in urine has been noted in other contexts, such as an index for carbon disulfide exposure, where it is referred to as 2-thiothiazolidine-4-carboxylic acid. nih.gov

Interactive Data Table: MTCA Levels in Human Blood After Ethanol Consumption

| Time After Ethanol Intake (hours) | Blood Alcohol Concentration (‰) | MTCA Concentration (mg/L) |

| 0 | 0.00 | 0.0 |

| 4 | 0.07 | 12.6 |

| 13 | Not specified | Still detectable |

| Data derived from a study involving a single oral dose of 0.5 g ethanol per kilogram of body weight. nih.govresearchgate.net |

Interactions with Biological Systems

The primary interaction of this compound with biological systems stems from its role as an L-cysteine prodrug. nih.govosti.govnih.gov By delivering L-cysteine, it can influence pathways that are dependent on this amino acid, most notably the synthesis of glutathione (GSH). nih.gov Glutathione is a critical antioxidant that protects cells from damage caused by reactive oxygen species and toxic substances. nih.gov

In studies involving paracetamol (acetaminophen) induced hepatotoxicity in mice, the administration of a derivative of MTCA was shown to protect the liver. nih.gov This protection was demonstrated by the suppression of increased aminotransferase activities in the blood and reduced levels of reactive oxygen species in the liver. nih.gov The compound also helped to prevent the depletion of non-protein sulfhydryl compounds and cysteine, which are crucial for the cellular defense system. nih.gov

The interaction of MTCA and its derivatives is not limited to detoxification. The permeability and potential toxicity of MTCA have been studied using Caco-2 cells as a model of the intestinal epithelium. nih.gov These studies showed that at the concentrations tested, neither L-cysteine nor MTCA permeated through the Caco-2 cell layer. nih.gov Only the highest concentration of MTCA showed some effect on cell viability. nih.gov This suggests that when L-cysteine is formulated to be released locally in the lower gastrointestinal tract, it is not significantly absorbed, but can still react with acetaldehyde. nih.gov

Role in Detoxification Mechanisms

This compound (MTCA) plays a significant role in the detoxification of reactive carbonyl compounds, most notably acetaldehyde. Acetaldehyde, a primary intermediate in the metabolism of ethanol, is a highly reactive and toxic compound. nih.govresearchgate.net It readily reacts with biological nucleophiles, leading to cellular damage. MTCA is formed through a non-enzymatic condensation reaction between L-cysteine and acetaldehyde. nih.govresearchgate.net This process effectively scavenges free acetaldehyde, representing a potential non-enzymatic pathway for its detoxification. researchgate.net

The formation of MTCA in human blood has been observed to increase significantly after ethanol consumption. nih.gov Studies have shown that following a single oral dose of ethanol, the concentration of MTCA in the blood rises, with a peak concentration observed several hours after intake. nih.gov This indicates that the formation of MTCA is a direct consequence of increased acetaldehyde levels resulting from ethanol metabolism. The blood elimination kinetics of MTCA are slower than that of ethanol, and it can be detected in the blood for an extended period after ethanol has been cleared. nih.gov

This scavenging mechanism is not limited to acetaldehyde. A related compound, thiazolidine-4-carboxylic acid (TCA), is formed from the reaction of cysteine with formaldehyde (B43269), another carcinogenic reactive aldehyde. nih.govresearchgate.net The formation of TCA from endogenous formaldehyde has been observed in E. coli exposed to oxidizing agents, suggesting that the cyclization of cysteine with aldehydes is a general mechanism for detoxifying these reactive species. nih.gov

Table 1: Formation of Thiazolidine Derivatives from Cysteine and Reactive Aldehydes

| Precursor Amino Acid | Reactive Carbonyl | Resulting Compound |

| L-Cysteine | Acetaldehyde | This compound (MTCA) |

| L-Cysteine | Formaldehyde | Thiazolidine-4-carboxylic acid (TCA) |

This table illustrates the formation of thiazolidine derivatives through the condensation of L-cysteine with different reactive aldehydes.

Influence on Oxidative Stress Pathways

While the direct action of this compound on specific oxidative stress pathways has not been extensively studied, the broader class of thiazolidine-4-carboxylic acid derivatives has demonstrated notable antioxidant properties. zu.ac.ae These effects are often attributed to the presence of the sulfur atom within the thiazolidine ring and the nature of the substituents. pjps.pknih.gov

Derivatives of thiazolidine-4-carboxylic acid have been shown to possess free radical scavenging activity. zu.ac.aenih.gov For instance, certain 2-aryl thiazolidine-4-carboxylic acids have been evaluated for their ability to scavenge DPPH radicals, with their antioxidant potential being influenced by the substituents on the aromatic ring. pjps.pk The presence of phenolic hydroxyl groups, in particular, has been shown to significantly enhance the radical scavenging activity of these compounds.

A study on 2-methyl-thiazolidine-2,4-dicarboxylic acid, a close structural analog of MTCA, demonstrated its protective effect against paracetamol-induced hepatotoxicity in mice. nih.gov Administration of this compound suppressed the increase in reactive oxygen species in liver tissue, suggesting an indirect antioxidant effect likely mediated by its role as a cysteine prodrug, thereby replenishing glutathione levels. nih.gov Another related compound, 2-oxothiazolidine-4-carboxylic acid (OTC), has been shown to inhibit vascular calcification by maintaining glutathione synthesis, which in turn may prevent apoptosis and the detrimental transformation of vascular smooth muscle cells. nih.gov However, direct evidence for MTCA itself acting as a modulator of key oxidative stress-responsive pathways, such as the Nrf2 pathway, is currently lacking in the scientific literature.

Impact on Cellular Growth and Homeostasis

The specific impact of this compound on cellular growth and homeostasis remains an area with limited direct research. However, studies on structurally related thiazolidine derivatives have revealed a range of effects on cell proliferation and viability, suggesting that the thiazolidine core can be a scaffold for compounds with significant biological activity in this regard.

For example, 2-methyl-thiazolidine-2,4-dicarboxylic acid, a derivative of MTCA, has been shown to strongly increase the proliferation of IL-2 dependent CTLL-2 cells, a specific T-cell line. nih.gov In contrast, its precursor, L-cysteine, exhibited toxic properties and negated the proliferative effect of the thiazolidine derivative. nih.gov This suggests that the cyclized form can have distinct effects on cellular processes compared to its constituent amino acid.

Conversely, other classes of thiazolidine derivatives, such as the thiazolidinediones (TZDs) or glitazones, have been noted for their anti-proliferative actions on various cell types. nih.govnih.govwikipedia.org For instance, troglitazone (B1681588) and rosiglitazone, which are also thiazolidine derivatives, have been shown to inhibit the proliferation of vascular smooth muscle cells. nih.govnih.gov Furthermore, some thiazolidinone derivatives have been investigated for their antiproliferative effects in the context of cancer research. researchgate.net

A study on the permeability and toxicity of MTCA in Caco-2 cells, a model of the intestinal epithelium, found that at the concentrations tested, MTCA did not permeate the cell layer and only affected cell viability at the highest concentration studied. nih.gov This suggests that locally in the gastrointestinal tract, MTCA formed from acetaldehyde may not be readily absorbed or exert significant cytotoxic effects on epithelial cells. nih.gov

Pharmacological and Therapeutic Implications of 2 Methylthiazolidine 4 Carboxylic Acid

Therapeutic Potential as a Cysteine Prodrug

A significant aspect of 2-Methylthiazolidine-4-carboxylic acid's therapeutic potential lies in its function as a prodrug of L-cysteine. nih.govosti.gov A prodrug is an inactive compound that is converted into an active drug within the body. This compound and its derivatives can effectively deliver L-cysteine, an important amino acid, into cells. osti.govacs.org

The mechanism involves a non-enzymatic opening of the thiazolidine (B150603) ring, which then releases L-cysteine. osti.gov This "latent" form of cysteine allows for a sustained release and can be particularly beneficial in conditions where cellular cysteine levels are depleted. acs.orgnih.gov A key application of this prodrug capability is in protecting the liver from drug-induced injury. nih.gov For instance, studies in mice have demonstrated that 2-substituted thiazolidine-4(R)-carboxylic acids, including the 2-methyl derivative, offer significant protection against the hepatotoxicity caused by high doses of acetaminophen (B1664979). osti.gov The administration of a related compound, 2-methyl-thiazolidine-2,4-dicarboxylic acid, was shown to prevent the rise in serum aminotransferase activities and the increase in reactive oxygen species in the liver following a toxic dose of paracetamol. nih.gov This protective effect, which can last for more than 12 hours, is attributed to the replenishment of cysteine, which is a critical component of the cellular antioxidant glutathione (B108866). nih.gov

Research Findings on the Protective Effects of Thiazolidine Cysteine Prodrugs Against Acetaminophen Toxicity

| Compound | Study Model | Key Findings | Reference |

|---|---|---|---|

| 2(RS)-Methylthiazolidine-4(R)-carboxylic acid | Mice | Demonstrated a protective effect against hepatotoxic death from LD90 doses of acetaminophen. | osti.gov |

| 2-Methyl-thiazolidine-2,4-dicarboxylic acid | Mice | Suppressed the increase of aminotransferase activities and reactive oxygen species in the liver. Protected against the depletion of non-protein sulfhydryl compounds and cysteine. | nih.gov |

| L-Thiazolidine-4-carboxylic acid | Mice | Reported to protect against acetaminophen-induced mortality. | acs.org |

Antioxidant Activities and Mechanisms

The antioxidant properties of this compound are intrinsically linked to its role as a cysteine prodrug. ontosight.ai By delivering cysteine, it supports the synthesis of glutathione (GSH), one of the most important endogenous antioxidants in the body. nih.gov Glutathione plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated for their antioxidant potential. nih.gov Studies on 2-aryl thiazolidine-4-carboxylic acids have shown that the nature of the substituent on the thiazolidine ring can significantly influence its radical scavenging activity. nih.gov For example, the presence of a phenyl ring was found to enhance radical scavenging properties, with certain substituents on the aromatic ring, such as a methoxy (B1213986) group (-OCH₃), showing better activity than others. nih.gov This highlights the tunability of the thiazolidine scaffold for developing potent antioxidants. The parent compound, thiazolidine-4-carboxylic acid, is itself considered a physiologic sulfhydryl antioxidant. nih.gov

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound and related compounds exhibit anti-inflammatory effects. ontosight.ai Inflammation and oxidative stress are often interconnected cellular processes, and compounds that mitigate one can often influence the other. The anti-inflammatory action is partly attributed to the compound's ability to modulate cellular signaling pathways involved in inflammation.

Research on L-2-oxothiazolidine-4-carboxylic acid (OTC), a closely related cysteine prodrug, has shown that it can potently suppress the expression and secretion of pro-inflammatory molecules like Interleukin-6 (IL-6) and Ccl2 in retinal pigment epithelial (RPE) cells. arvojournals.org This effect was observed in response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). arvojournals.org While this specific study focused on OTC, the findings suggest that the thiazolidine core structure is a promising scaffold for developing agents with dual antioxidant and anti-inflammatory properties relevant to diseases where both processes are critically involved. arvojournals.org Furthermore, many carboxylic acid-containing drugs are known for their anti-inflammatory effects. nih.gov

Potential Applications in Metabolic Diseases (e.g., Diabetes, Obesity) via PPAR Activation

The thiazolidine ring is a core structure in a class of drugs known as thiazolidinediones (TZDs) or "glitazones," which are used to treat type 2 diabetes. mdpi.com These drugs act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. nih.govgoogle.com

Given this precedent, thiazolidine derivatives like this compound have been investigated for their potential in treating metabolic diseases such as diabetes and obesity through their ability to activate PPARs. ontosight.ai PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. nih.gov Activation of PPARα is associated with lipid-lowering effects, while PPARγ activation improves insulin sensitivity. nih.govnih.gov The potential for this compound to act as a PPAR modulator makes it a compound of interest for developing new therapies for metabolic syndrome, a cluster of conditions that includes obesity, high blood pressure, and impaired glucose tolerance. ontosight.ainih.gov

Immunostimulant Properties of Derivatives

While derivatives of this compound have been explored for a wide range of pharmacological activities, including antimicrobial effects, specific research detailing their immunostimulant properties is not extensively covered in the available literature. researchgate.net The focus has primarily been on their antioxidant, anti-inflammatory, and antitoxic effects.

Antitoxic and Anti-aging Properties of Derivatives

The antitoxic properties of this compound derivatives are well-documented, particularly their hepatoprotective effects. osti.govnih.gov As discussed previously, by acting as cysteine prodrugs, these compounds can protect the liver from toxins like acetaminophen by replenishing glutathione stores. acs.orgnih.gov

Furthermore, there is evidence to suggest that thiazolidine-4-carboxylic acid (TC), the parent compound, may have anti-aging properties. nih.gov Studies have indicated that dietary supplementation with TC can slow the aging process in mammals and prolong their life span. nih.gov This effect is linked to its antioxidant and revitalizing effects on age-related biochemical changes in tissues. nih.gov Given that this compound shares the core structure and antioxidant mechanism of TC, it and its derivatives represent promising candidates for further investigation into their anti-aging potential. Derivatives such as 2-oxothiazolidine-4-carboxylic acid are also used in cosmetic compositions to counteract skin aging and stimulate epidermal renewal. google.com

Role in Drug Discovery and Development

This compound serves as a valuable building block and scaffold in drug discovery and development. ontosight.ai Its carboxylic acid group, while important for the biological activity of many drugs, can sometimes present challenges in drug design, such as limited ability to cross biological membranes. nih.gov The study of bioisosteres, or functional group replacements, is therefore a key area of medicinal chemistry.

The thiazolidine structure itself is a "privileged scaffold," meaning it can be used to build ligands for diverse biological targets. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net The discovery of these inhibitors, which feature a scaffold similar to this compound, opens avenues for developing new drugs to combat antibiotic resistance. researchgate.net The compound is also used as a precursor in the synthesis of other pharmacologically interesting molecules, underscoring its importance as a starting material in medicinal chemistry. ontosight.ai

Challenges in Therapeutic Application (e.g., Hydrolytic Stability, pH Sensitivity)

The therapeutic utility of this compound (MTCA) is intrinsically linked to its chemical stability. As a prodrug, its efficacy relies on the controlled release of the active compound, L-cysteine. However, the inherent hydrolytic instability and pH sensitivity of the thiazolidine ring present significant challenges to its development as a therapeutic agent. These characteristics can affect its storage, formulation, and in vivo behavior, ultimately influencing its bioavailability and therapeutic window.

The primary challenge in the therapeutic application of MTCA is its limited hydrolytic stability under physiological conditions. nih.gov The thiazolidine ring in MTCA is susceptible to hydrolysis, which leads to a non-enzymatic ring-opening, releasing the precursor molecules, cysteine and acetaldehyde (B116499). researchgate.netnih.gov This instability has been noted as a potential hindrance to its use as a reliable quantitative marker of acetaldehyde exposure, a consequence of alcohol consumption, suggesting that its concentration in biological fluids may not accurately reflect the extent of exposure due to degradation. nih.gov For analytical purposes, the compound requires N-acetylation for stabilization to allow for accurate quantification. nih.govresearchgate.net

The stability of MTCA is highly dependent on pH. Hydrolysis of 2-substituted-thiazolidine-4-carboxylic acids can occur under acidic conditions, yielding L-cysteine. google.com Research on the related compound, 2-methyl-2-thiazoline-4-carboxylic acid, demonstrated that its hydrolysis rate is pH-dependent. While the compound was found to be very slowly hydrolyzed in highly acidic conditions (7M hydrochloric acid), the rate of reaction increased as the acid concentration decreased, reaching a maximum at approximately pH 1.7. osti.gov This suggests that the stability of the thiazolidine ring is significantly influenced by the surrounding pH environment. Prodrugs with similar structures have also been shown to be more stable at acidic pH compared to basic pH.

This pH-dependent degradation profile has considerable implications for the therapeutic application of MTCA. The varying pH environments within the gastrointestinal tract, for instance, could lead to premature and uncontrolled release of L-cysteine if administered orally. This could result in suboptimal absorption and reduced systemic availability of the intended active molecule.

| Challenge | Description | Key Research Findings |

| Hydrolytic Stability | The thiazolidine ring is prone to non-enzymatic cleavage in aqueous environments, leading to the release of cysteine and acetaldehyde. researchgate.netnih.gov | Lack of hydrolytic stability under physiological conditions may interfere with its use as a quantitative marker. nih.gov N-acetylation is necessary for analytical stabilization. nih.govresearchgate.net |

| pH Sensitivity | The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. | Hydrolysis can occur under acidic conditions to quantitatively produce L-cysteine. google.com A related compound showed maximum hydrolysis rate at approximately pH 1.7. osti.gov |

Advanced Analytical Methodologies for 2 Methylthiazolidine 4 Carboxylic Acid Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and versatile platform for the analysis of MTCA in complex matrices. Various LC-MS approaches have been developed to enhance retention, sensitivity, and specificity.

Due to its polar nature, 2-Methylthiazolidine-4-carboxylic acid is not well-retained on conventional reversed-phase liquid chromatography (RP-LC) columns. nih.gov To overcome this challenge, derivatization is a common strategy to decrease the polarity of the analyte and improve its chromatographic behavior and ionization efficiency in electrospray ionization (ESI)-mass spectrometry. nih.govnih.gov

One established method involves the N-acetylation of MTCA. nih.gov This modification enhances its stability and allows for quantification using reversed-phase chromatography combined with electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.gov Another derivatization approach utilizes ethyl chloroformate, which reacts with the amino and carboxyl groups of MTCA. This one-step derivatization can be performed rapidly at room temperature. researchgate.net The resulting derivatives exhibit excellent chromatographic properties and provide a sensitive response in both gas chromatography-electron impact ionization-mass spectrometry (GC-EI-MS) and LC-MS. researchgate.net Research has shown that derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can lead to nearly 100% derivatization efficiency for carboxylic acids. nih.gov

Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Derivatization Reagent | Reported Efficiency | Key Advantages | Reference |

| N-Acetylation | - | Enhances stability for RP-LC-ESI-MS/MS | nih.gov |

| Ethyl Chloroformate | High | Rapid, one-step reaction at room temperature | researchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) | ~100% | High efficiency, suitable for complex matrices | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Isotope dilution mass spectrometry is a definitive method for accurate quantification, often considered a reference method. koreascience.kr This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte. koreascience.krnih.gov For MTCA analysis, a deuterated version, such as Me-TZCA-d4, can be synthesized and used as the internal standard. researchgate.net

The ID-LC-MS/MS method for MTCA typically involves the following steps:

Addition of the isotope-labeled internal standard to the sample.

Derivatization of both the native and labeled MTCA, often with ethyl chloroformate. nih.gov

Solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.govnih.gov

Analysis by LC-MS/MS, where the ratio of the signal from the native analyte to the labeled standard is used for quantification. koreascience.krnih.gov

This approach minimizes the effects of matrix suppression and variations in extraction recovery, leading to high accuracy and precision. koreascience.krnih.gov It has been successfully applied to quantify thiazolidine-4-carboxylic acid (a related compound) in toxicant-exposed cells, demonstrating its utility in assessing exposure to oxidative stress. nih.gov

Capillary electrophoresis (CE) coupled with time-of-flight mass spectrometry (TOFMS) offers a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar metabolites like MTCA. CE-TOFMS provides highly accurate mass measurements, which aids in the identification of unknown compounds and the tracing of metabolic pathways. mdpi.com

For the analysis of carboxylic acids, derivatization can be employed to improve separation and detection in positive ionization mode. A novel derivatization strategy using trimethylmethaneaminophenacetyl bromide has been developed, enabling CE-MS analysis with enhanced sensitivity. nih.gov This method showed a 10- to 100-fold improvement in detection limits compared to other CE-MS methods for carboxylic acids. nih.gov CE-TOFMS is a powerful tool for metabolomics studies, allowing for the comprehensive profiling of acidic metabolites in complex biological samples. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including MTCA. ethernet.edu.etbbhegdecollege.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its thiazolidine (B150603) ring structure and the positions of the methyl and carboxylic acid groups. nih.gov

NMR is not only used for structural confirmation but also plays a role in metabolic studies. By using isotopically labeled precursors, NMR can trace the metabolic fate of compounds and identify the resulting products. The chemical shifts and coupling constants observed in the NMR spectrum are key parameters for structure determination. ethernet.edu.etyoutube.com

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Information Provided | Reference |

| ¹H NMR | Information on the number and connectivity of hydrogen atoms. | nih.govyoutube.com |

| ¹³C NMR | Provides the number of unique carbon atoms and their chemical environment. | nih.govyoutube.com |

| Mass Spectrometry (GC-MS) | Determines the molecular weight and fragmentation pattern. | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy for Mechanistic Investigations

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and can be used to investigate reaction mechanisms. The IR spectrum of MTCA will show characteristic absorption bands for the carboxylic acid group (C=O and O-H stretches) and the N-H bond of the thiazolidine ring. pressbooks.pub

In mechanistic studies, IR spectroscopy can be used to monitor the formation or disappearance of specific functional groups during a chemical reaction. For instance, the condensation reaction between cysteine and acetaldehyde (B116499) to form MTCA can be followed by observing the changes in the IR spectrum, such as the appearance of the characteristic bands of the thiazolidine ring. researchgate.net The exact position of the carbonyl absorption can provide information about the type of carbonyl group present. pressbooks.pub For aqueous solutions of carboxylic acids, IR spectroscopy can also provide information on hydrogen bonding and hydration states. researchgate.net

Reference Standards and Regulatory Compliance for Analytical Applications

The availability of high-purity reference standards is fundamental for the development and validation of any quantitative analytical method. For this compound, certified reference materials (CRMs) are essential to ensure the accuracy and comparability of results between different laboratories. These standards are used for calibration and quality control.

Commercial suppliers provide MTCA with specified purity levels, often confirmed by techniques like infrared spectroscopy. fishersci.com For regulatory applications, methods must be rigorously validated according to guidelines set by relevant authorities. This validation process typically includes assessment of linearity, accuracy, precision, selectivity, and stability. The use of isotope-labeled internal standards, as in ID-LC-MS/MS, is often a requirement for methods intended for regulatory submission due to the high level of accuracy and reliability it provides. youtube.com

Structural Activity Relationship Sar Studies of Thiazolidine 4 Carboxylic Acid Derivatives

Influence of Substituents on Biological Activity

The nature and position of substituents on the thiazolidine-4-carboxylic acid scaffold play a pivotal role in determining the biological activity and potency of its derivatives. Research has demonstrated that modifications at the 2-position of the thiazolidine (B150603) ring and on the amide group at the 4-position can lead to significant variations in anticancer and antibacterial properties.

In the realm of anticancer research, a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov The length of the amide chain and the substituents on the aryl ring at the 2-position were found to be critical for cytotoxicity. For instance, compounds with long aliphatic amide side chains (ranging from 12 to 18 carbons) have demonstrated high potency. researchgate.net The substitution pattern on the 2-aryl ring also significantly impacts activity.

Similarly, in the context of antibacterial agents, the introduction of a tert-butoxycarbonyl (Boc) group at the 3-position of the thiazolidine ring has been shown to enhance activity. A study on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives revealed that these compounds exhibited greater antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their non-Boc protected counterparts. nih.gov Notably, the presence of specific substituents on the 2-aryl ring, such as a fluoro and a hydroxyl group, led to a derivative with potent activity against Pseudomonas aeruginosa. nih.gov

Below is an interactive data table summarizing the influence of various substituents on the biological activity of selected thiazolidine-4-carboxylic acid derivatives.

| Compound | 2-Aryl Substituent | Amide Chain/3-Position Substituent | Target | Activity (IC₅₀) |

| 1b | 4-Acetamidophenyl | Hexadecylamide | Melanoma & Prostate Cancer | Potent |

| 3id | Not Specified | Not Specified | Melanoma (B16-F1, A375, WM-164) | High Selectivity & Potency |

| 15b | Not Specified | Not Specified | Prostate Cancer (DU 145, PC-3, LNCaP, PPC-1) | Good Selectivity & Potency |

| 3ac | Not Specified | Not Specified | Prostate Cancer (DU 145, PC-3, LNCaP, PPC-1) | Good Selectivity & Potency |

| 14 | 5-Fluoro-2-hydroxyphenyl | 3-(tert-butoxycarbonyl) | P. aeruginosa | 0.195 µg/mL |

Stereochemistry and Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of 2-methylthiazolidine-4-carboxylic acid derivatives. The thiazolidine ring contains chiral centers, typically at the C2 and C4 positions, leading to the existence of different stereoisomers. These isomers can exhibit distinct pharmacological profiles due to their differential interactions with biological targets.

The synthesis of these derivatives often results in a mixture of diastereomers, for example, the (2S,4R) and (2R,4R) isomers. researchgate.net The separation and characterization of these individual isomers are essential to understand their specific contributions to the observed biological activity.

A compelling example of the importance of stereochemistry is seen in the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Studies on 2-mercaptomethyl-thiazolidines (MMTZs) have shown that different stereoisomers display varying potencies as MBL inhibitors. nih.govrsc.org For instance, the inhibitory activity against the B1 MBLs NDM-1, VIM-2, and IMP-1 was found to be stereochemistry-dependent. The less potent stereoisomers were computationally shown to be unable to replicate key sulfur-π interactions within the enzyme's active site due to steric constraints. nih.gov

The following interactive data table illustrates the impact of stereochemistry on the inhibitory activity of MMTZ derivatives against various metallo-β-lactamases.

| Compound | Stereochemistry | Target MBL | Inhibitory Potency (Kᵢ) |

| L-anti-1b | Not Specified | NDM-1, VIM-2, IMP-1 | Generally potent |

| D-syn-1b | Not Specified | NDM-1, VIM-2, IMP-1 | Generally potent |

| Less Potent Isomers | Not Specified | Sfh-I (B2 MBL) | Up to 800-fold less potent |

Furthermore, in studies of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides as anticancer agents, a comparison between the 4R and 4S isomers did not reveal significant stereoselectivity in terms of activity or selectivity against prostate cancer cells. nih.gov This suggests that for certain biological targets, the chirality at the C4 position may be less critical.

Correlation between Structure and Stability in Biological Media

The therapeutic efficacy of a drug is not only dependent on its intrinsic activity but also on its stability in biological systems. This compound and its derivatives can undergo degradation in biological media, which can affect their bioavailability and duration of action.

This compound (MTCA) itself is known to be a condensation product of cysteine and acetaldehyde (B116499) and has been detected in human blood, particularly after ethanol (B145695) consumption. researchgate.net However, it exhibits a lack of hydrolytic stability under physiological conditions. researchgate.net This instability necessitates chemical modification, such as N-acetylation, for stabilization and accurate quantification in biological samples. researchgate.net The reversible nature of the ring formation is a key aspect of its chemical instability. researchgate.net

The structure of the derivative plays a significant role in its stability. For instance, the hydrolysis of the thiazolidine ring can be influenced by the substituents attached to it. The mechanism of hydrolysis involves the ring opening of the 1,3-thiazolidine derivatives. acs.org The rate of this hydrolysis can be affected by the electronic and steric properties of the substituents.

In a study investigating the blood elimination kinetics of MTCA, it was found to have a slower elimination rate than ethanol, with peak concentrations observed 4 hours after ethanol intake. researchgate.net The compound was still detectable after 13 hours, indicating a certain degree of persistence in the bloodstream despite its inherent instability. researchgate.net

The stability of these compounds is a critical factor for their potential development as therapeutic agents. Future research will likely focus on designing derivatives with optimized stability profiles to enhance their pharmacological properties.

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Enzymatic Pathways in MTCA Metabolism

The formation of 2-Methylthiazolidine-4-carboxylic acid (MTCA) in the human body is understood to be a non-enzymatic condensation reaction between the amino acid L-cysteine and acetaldehyde (B116499), the primary metabolite of ethanol (B145695). researchgate.netnih.gov This spontaneous process highlights the body's mechanism to sequester toxic acetaldehyde. However, the complete metabolic fate of MTCA, particularly its degradation, is not fully understood and likely involves enzymatic pathways.

While the synthesis of MTCA itself is non-enzymatic, research on analogous thiazolidine (B150603) compounds suggests that their breakdown is an enzyme-catalyzed process. For instance, studies on other thiazolidine derivatives indicate the involvement of a carbon-sulfur lyase (EC 4.4.1.-) in their degradation. nih.gov This enzyme class is known for cleaving carbon-sulfur bonds, which would be a critical step in the breakdown of the thiazolidine ring structure of MTCA. The degradation of these related compounds was found to occur rapidly and to be primarily localized in the cytosolic fraction of cells, with some activity also detected in mitochondria. nih.gov

Future research should focus on identifying the specific enzymes responsible for MTCA metabolism. This could involve incubating MTCA with various subcellular fractions (cytosolic, mitochondrial) and purified enzymes to pinpoint the catalytic activity. Identifying these enzymes and their genetic determinants will be crucial for understanding individual variabilities in ethanol metabolism and acetaldehyde detoxification.

Table 1: Investigating Enzymatic Degradation of Thiazolidine Derivatives

| Cellular Fraction | Enzyme Activity | Putative Enzyme Class |

| Cytosolic | High | Carbon-sulfur lyase |

| Mitochondrial | Lower | Carbon-sulfur lyase |

This table is based on research on analogous thiazolidine compounds and suggests a potential pathway for MTCA degradation. nih.gov

Development of Novel MTCA Derivatives with Enhanced Stability and Bioavailability

The inherent instability of MTCA under physiological conditions presents a significant hurdle for its potential therapeutic applications and its reliability as a long-term biomarker. nih.gov To address this, researchers are exploring the synthesis of novel MTCA derivatives with improved stability and bioavailability.

One promising approach involves the acylation of the thiazolidine structure. By introducing acyl groups, such as those derived from fatty acids, the lipophilicity of the molecule can be enhanced. nih.gov This modification is crucial as bioavailability is often dependent on an optimal balance between hydrophilicity and lipophilicity. While highly hydrophilic compounds are rapidly excreted, overly lipophilic ones can have poor solubility and rapid metabolic turnover. nih.gov The goal is to achieve a log P value, a measure of lipophilicity, within a desirable range for improved absorption and permeability. nih.gov

Another strategy to enhance stability involves modifications at the nitrogen atom of the thiazolidine ring. N-acetylation, for instance, has been utilized for analytical purposes to stabilize MTCA for quantification. researchgate.netnih.gov Further exploration of different N-substitutions could lead to derivatives with not only enhanced stability but also potentially novel biological activities. The synthesis of 2-substituted (4R)-thiazolidine carboxylic acids has been explored, demonstrating the feasibility of modifying the core structure. nih.govresearchgate.net

Future efforts in this area will likely focus on creating a library of MTCA derivatives with varying lipophilic and electronic properties. These novel compounds can then be screened for their stability under different pH and enzymatic conditions, as well as for their ability to permeate cell membranes.

Exploration of MTCA as a Biomarker for Disease States

A significant area of interest for MTCA is its application as a biomarker, particularly for conditions associated with elevated acetaldehyde levels. A biomarker is a measurable indicator of a biological state or condition. nih.govyoutube.com

The most well-established use of MTCA is as a biomarker for recent alcohol consumption. researchgate.netnih.gov Following ethanol intake, the levels of MTCA in the blood increase significantly. nih.gov Its detection can serve as an objective measure of recent drinking, which is valuable in clinical and forensic toxicology. The kinetics of MTCA formation and elimination differ from that of ethanol, with MTCA concentrations peaking later and remaining detectable for a longer period. nih.gov

Beyond alcohol consumption, the potential of MTCA as a biomarker for other disease states characterized by oxidative stress and acetaldehyde production warrants investigation. For example, certain metabolic disorders and neurodegenerative diseases may involve increased endogenous acetaldehyde production. Exploring the correlation between MTCA levels and these conditions could open up new diagnostic and monitoring avenues.

It is important to distinguish MTCA from similar compounds like 2-thiothiazolidine-4-carboxylic acid (TTCA), which has been evaluated as a potential biomarker for the intake of cruciferous vegetables. nih.govscilit.com This highlights the specificity of thiazolidine derivatives as biomarkers for different exposures and metabolic processes.

Table 2: MTCA as a Biomarker for Ethanol Consumption

| Analyte | Peak Concentration after Ethanol Intake | Detection Window |

| Ethanol (BAC 0.07‰) | Occurs before MTCA peak | Shorter than MTCA |

| MTCA | 12.6 mg L⁻¹ (at 4 hours) | Still detectable after 13 hours |

Data from a study involving a single oral dose of 0.5 g ethanol per kilogram of body weight. nih.gov

Clinical Translation of MTCA-based Therapeutic Strategies

The ability of MTCA to scavenge acetaldehyde suggests its potential as a therapeutic agent to mitigate acetaldehyde-induced toxicity. However, the translation of MTCA-based strategies into clinical practice is still in a nascent stage and faces several challenges, primarily related to its stability. nih.gov

While direct clinical trials specifically focused on MTCA are not prominent in the current literature, the broader class of thiazolidine derivatives is being investigated for various therapeutic purposes. For instance, novel derivatives of related compounds are being synthesized and evaluated for their antiproliferative effects against cancer. uky.edunih.govnih.gov These studies often involve extensive preclinical testing, including in vitro and in vivo models, before any consideration for human trials.

The development of multimodal analgesic strategies for managing acute pain in trauma patients represents a clinical area where compounds that can modulate metabolic and inflammatory responses might be beneficial. nih.gov Although not directly involving MTCA, these trials underscore the importance of developing new therapeutic approaches for complex clinical scenarios.

For MTCA-based therapies to progress towards clinical translation, future research must focus on developing stable derivatives, as discussed in section 7.2. Once stable and effective derivatives are identified, they would need to undergo rigorous preclinical evaluation for efficacy and safety before any clinical trials could be initiated.

Computational Modeling and In Silico Studies for Rational Design

Computational modeling and in silico methods are powerful tools that can accelerate the rational design and discovery of novel MTCA derivatives with desired properties. nih.govnih.govbenthamscience.comresearchgate.netfrontiersin.org These approaches can predict the physicochemical properties, biological activity, and potential toxicity of new compounds before they are synthesized in the lab, saving time and resources.

Molecular docking studies, a key component of computer-aided drug design (CADD), can be employed to predict how MTCA derivatives might interact with specific biological targets, such as enzymes involved in its metabolism or receptors implicated in disease processes. nih.gov For example, computational techniques have been successfully used to identify (4R)-thiazolidine carboxylic acid and its 2-substituted analogs as inhibitors of the enzyme urease. nih.govresearchgate.net This was achieved by virtually screening a large database of compounds and using docking algorithms to predict their binding affinity to the enzyme's active site. nih.govresearchgate.net